molecular formula C21H20ClN5O4S B305481 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No. B305481
M. Wt: 473.9 g/mol
InChI Key: XBXKXKQYSFVAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid has various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves the inhibition of various enzymes and proteins involved in cell proliferation, DNA replication, and protein synthesis. It also disrupts the cell membrane and inhibits the formation of biofilms, making it a potential candidate for the treatment of bacterial and fungal infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid include the induction of apoptosis, inhibition of cell growth, and modulation of the immune system. It has also been shown to reduce oxidative stress and inflammation, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various microorganisms. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.

Future Directions

For research on 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid include studying its potential use in combination therapy with other drugs, investigating its mechanism of action in more detail, and exploring its potential applications in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid is a promising compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis method for 3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid involves the reaction of 2-chlorobenzoyl chloride with 4-ethyl-4H-1,2,4-triazole-3-thiol, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-L-alanine. The final product is obtained by deprotecting the tert-butoxycarbonyl group with trifluoroacetic acid.

properties

Product Name

3-[({[5-({[(2-chlorophenyl)carbonyl]amino}methyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

3-[[2-[[5-[[(2-chlorobenzoyl)amino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H20ClN5O4S/c1-2-27-17(11-23-19(29)15-8-3-4-9-16(15)22)25-26-21(27)32-12-18(28)24-14-7-5-6-13(10-14)20(30)31/h3-10H,2,11-12H2,1H3,(H,23,29)(H,24,28)(H,30,31)

InChI Key

XBXKXKQYSFVAJY-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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